N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine
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Overview
Description
(E)-1-(2,4-DICHLOROPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DICHLOROPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which (E)-1-(2,4-DICHLOROPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE exerts its effects would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-DICHLOROPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE: can be compared with other imines or benzodiazole derivatives.
Benzodiazole derivatives: Known for their diverse biological activities.
Dichlorophenyl imines:
Uniqueness
The uniqueness of (E)-1-(2,4-DICHLOROPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H13Cl2N3 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-phenyl-3H-benzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C20H13Cl2N3/c21-15-7-6-14(17(22)10-15)12-23-16-8-9-18-19(11-16)25-20(24-18)13-4-2-1-3-5-13/h1-12H,(H,24,25) |
InChI Key |
ZMJALGAJZWONIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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